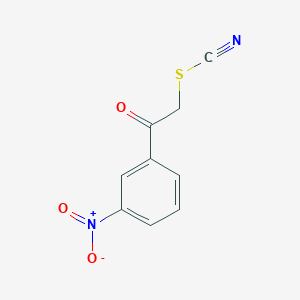

2-(3-Nitrophenyl)-2-oxoethyl thiocyanate

Overview

Description

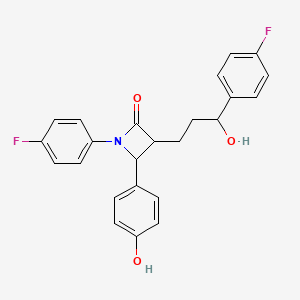

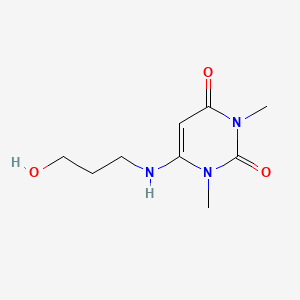

2-(3-Nitrophenyl)-2-oxoethyl thiocyanate (2-NPOETC) is a thiocyanate derivative of nitrophenol, which is a synthetic compound with a wide range of applications in the fields of biochemistry and physiology. In particular, it is used as an analytical reagent for the determination of thiols and is also used in the synthesis of various other compounds.

Scientific Research Applications

Synthesis of Sulfur Heterocycles

3-Nitrophenacyl thiocyanate is a valuable precursor in the synthesis of various sulfur heterocycles. These heterocycles are significant due to their presence in numerous biologically active molecules. The compound’s ability to form carbon-sulfur bonds is crucial for creating structures like sulfides, disulfides, and thiols, which are foundational components in medicinal chemistry .

Green Chemistry Applications

The compound plays a role in photochemical and electrochemically induced thiocyanation reactions. These reactions are part of a greener approach to organic synthesis, using light or electrical energy instead of traditional reagents or initiators. This method aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances .

Pharmacological Compound Formation

Organic thiocyanates, such as 3-Nitrophenacyl thiocyanate, are found in pharmacologically active compounds. They can be converted into various functional groups, making them versatile intermediates in the design of new drugs and therapies .

Agrochemical Design

The introduction of the thiocyanate group into organic molecules has led to the development of agrochemicals with insecticidal, fungicidal, and bactericidal properties. 3-Nitrophenacyl thiocyanate can be used to synthesize these organothiocyanates, contributing to the creation of new agricultural products .

Electrochemical Synthesis

Recent studies have highlighted the use of 3-Nitrophenacyl thiocyanate in electrochemical synthesis. This approach is environmentally friendly and cost-effective, making it an attractive method for industrial applications. The compound’s electrochemical properties facilitate the synthesis of complex organic molecules .

Photocatalysis

3-Nitrophenacyl thiocyanate is also used in photocatalytic processes. These processes utilize photocatalysts and visible light to drive chemical reactions, which can be applied to the synthesis of various organic compounds, including those with potential applications in materials science .

Synthesis of Organosulfur Compounds

The compound is instrumental in the synthesis of a wide range of organosulfur compounds. These compounds have diverse applications, including in the development of new materials with unique properties such as conductivity or resistance to degradation .

Medicinal Chemistry Research

In medicinal chemistry, 3-Nitrophenacyl thiocyanate is used to create molecules with potential therapeutic effects. Its reactivity allows for the construction of complex molecular architectures that can interact with biological targets, leading to the discovery of new medicines .

Safety and Hazards

Future Directions

While specific future directions for 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate are not available, research into related compounds suggests potential applications in combating antimicrobial and anticancer drug resistance . These compounds have shown promising results in in vitro antimicrobial activity and anticancer activity .

Mechanism of Action

Target of Action

3-Nitrophenacyl Thiocyanate is an organic compound that is commonly used as a chemical reagent and raw material It is known to be used in organic synthesis for photochemical reactions and photosensitizing reactions .

Mode of Action

It is known to be involved in photochemical reactions and photosensitizing reactions . In these reactions, the compound may interact with its targets, leading to changes at the molecular level. More research is needed to fully understand the specific interactions and resulting changes.

Biochemical Pathways

Thiocyanates, such as 3-Nitrophenacyl Thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules

Pharmacokinetics

Elimination is mainly renal . These properties may impact the bioavailability of 3-Nitrophenacyl Thiocyanate, but more research is needed to confirm this.

Result of Action

It is known to be used in organic synthesis for photochemical reactions and photosensitizing reactions . These reactions could potentially lead to various molecular and cellular effects, depending on the specific targets and reaction conditions.

Action Environment

The action, efficacy, and stability of 3-Nitrophenacyl Thiocyanate can be influenced by various environmental factors. For instance, it should be stored in a dry, low-temperature, and well-ventilated place, away from fire sources and oxidizers . It may be irritating to the eyes, skin, and mucous membranes, and may be toxic to biological systems . Therefore, appropriate personal protective equipment, such as laboratory gloves, goggles, and lab coats, should be worn when handling this compound .

properties

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-2-1-3-8(4-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJWLHODKUEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407659 | |

| Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

CAS RN |

6097-22-9 | |

| Record name | Thiocyanic acid, 2-(3-nitrophenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6097-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)-2-OXOETHYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)